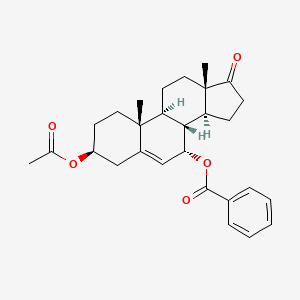

Acetyl benzoyloxy prasterone

Description

Contextualization of Steroidal Scaffolds in Modern Medicinal Chemistry Research

Steroidal scaffolds, with their characteristic four-ring carbon structure, are fundamental building blocks in medicinal chemistry. britannica.com These rigid and predominantly hydrophobic structures provide an excellent foundation for designing molecules that can readily penetrate biological membranes. acs.orgopen.edu The inherent bioactivity of many steroids, including their roles as hormones, has made them a "privileged scaffold" in drug discovery. open.edu This means that the steroid framework has a high probability of possessing the necessary pharmacokinetic properties to be an effective therapeutic agent. open.edu

Slight modifications to the steroidal nucleus, such as the addition or alteration of functional groups, can dramatically impact the pharmacological activity and selectivity of the resulting compounds. britannica.comopen.edu Researchers have extensively explored these modifications to develop a wide array of drugs with applications in treating inflammation, cancer, and hormonal imbalances. open.edumdpi.com The process of creating steroid bioconjugates, where a steroid is linked to another biologically active molecule, is a strategy employed to enhance properties like lipophilicity, stability, and target specificity. acs.org Recent advancements also focus on enzymatic modifications of steroid scaffolds to achieve highly selective and efficient synthesis of novel compounds. nih.govrsc.org

Dehydroepiandrosterone (Prasterone) as a Pivotal Endogenous Precursor in Steroid Biochemistry Research

Dehydroepiandrosterone (DHEA), also known by its generic name prasterone, is one of the most abundant circulating steroid hormones in humans. wikipedia.org Produced primarily by the adrenal glands, gonads, and the brain, DHEA serves as a crucial metabolic intermediate in the biosynthesis of sex hormones, including androgens and estrogens. wikipedia.orgmdpi.comresearchgate.net Its role as a precursor makes it a central molecule in the study of steroidogenesis, the process of steroid hormone production. conicet.gov.ar

Beyond its function as a prohormone, DHEA itself exhibits a range of biological activities, acting as a neurosteroid and interacting with various cellular receptors. wikipedia.orgnih.gov The conversion of DHEA into more potent hormones occurs in peripheral tissues, a concept known as intracrinology. mdpi.comconicet.gov.ar Research into DHEA has explored its potential connections to various physiological processes and age-related conditions, given that its levels naturally decline with age. nih.govpatsnap.comwikipedia.org This has spurred investigations into DHEA and its derivatives for a variety of potential applications. nih.govmdpi.com

Positioning of Acetyl Benzoyloxy Prasterone within the Domain of DHEA Derivatization Studies

This compound is a synthetic derivative of DHEA, created in a laboratory setting. glooshi.com The modification involves the attachment of an acetyl group at the 3-position and a benzoyloxy group at the 7-position of the prasterone molecule. glooshi.com This process of derivatization is a common strategy in medicinal chemistry to create compounds with altered properties. mdpi.com In the case of this compound, these modifications result in a more stable and lipid-soluble molecule. glooshi.com

The synthesis of DHEA derivatives is an active area of research, with scientists exploring various modifications to the DHEA scaffold to investigate their potential biological activities. jst.go.jpnih.govnih.gov These studies often involve creating new molecules and evaluating their effects in laboratory settings, such as in vitro antiproliferative assays against cancer cell lines. jst.go.jpnih.gov The development of new derivatization methods, including the use of specific reagents to enhance detection in analytical techniques, is also a key aspect of this research. mdpi.comnih.govrsc.org this compound is one such compound that has emerged from these derivatization studies and is primarily noted for its use as an antioxidant and skin-conditioning agent in cosmetic formulations. glooshi.comcosmileeurope.eupaulaschoice.nl

Interactive Data Table: Properties of this compound

| Property | Value |

| Systematic Name | [(3S,7S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] benzoate |

| CAS Number | 307976-92-7 |

| Molecular Formula | C28H34O5 |

| InChIKey | MEODRVPTUXZOCM-PVPHLPABSA-N |

| Functions | Antioxidant, Skin Conditioning Agent |

Structure

2D Structure

3D Structure

Properties

CAS No. |

307976-92-7 |

|---|---|

Molecular Formula |

C28H34O5 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

[(3S,7S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] benzoate |

InChI |

InChI=1S/C28H34O5/c1-17(29)32-20-11-13-27(2)19(15-20)16-23(33-26(31)18-7-5-4-6-8-18)25-21-9-10-24(30)28(21,3)14-12-22(25)27/h4-8,16,20-23,25H,9-15H2,1-3H3/t20-,21-,22-,23+,25-,27-,28-/m0/s1 |

InChI Key |

MEODRVPTUXZOCM-PVPHLPABSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C=C2C1)OC(=O)C5=CC=CC=C5)CCC4=O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)OC(=O)C5=CC=CC=C5)CCC4=O)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Advanced Steroidal Compounds

Strategies for Esterification and Acyl Protection in Steroid Synthesis

Esterification is a crucial reaction in steroid synthesis, often used to create derivatives with modified properties, such as increased lipid solubility. researchgate.net The process involves the reaction of a hydroxyl group on the steroid nucleus with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. libretexts.orglibretexts.org In the synthesis of a molecule like Acetyl benzoyloxy prasterone, which has two different ester groups (acetate and benzoate) at the C-3 and C-7 positions, respectively, selective esterification and the use of protecting groups are paramount.

The synthesis of steroid esters can be complicated by the presence of multiple hydroxyl groups. For instance, the prasterone precursor has hydroxyl groups that can be targeted for esterification. To achieve selective acylation, chemists employ protecting groups to temporarily block certain hydroxyl groups while another is being modified. The choice of catalyst and reaction conditions also plays a significant role. Catalysts such as dimethylaminopyridine (DMAP) or N-bromosuccinimide (NBS) have been shown to be effective for the esterification of steroidal alcohols under mild conditions. researchgate.net The reactivity can be influenced by the steric hindrance around the hydroxyl group and the nature of the acylating agent. researchgate.net For example, the synthesis of esters from tertiary alcohols in steroids has been achieved with yields ranging from 85% to 95%. researchgate.net

It is also important to be aware of potential artifacts during analysis, as transesterification can sometimes occur with solvents like ethyl acetate, leading to the erroneous identification of acetylated steroid derivatives. oup.comoup.com

| Reaction Type | Reagents | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Dehydrating agent and special catalyst | Avoids expensive and toxic acyl chlorides, suitable for industrial production. | google.com |

| Esterification | Acyl Chloride + Alcohol | Typically base like pyridine | Irreversible reaction, proceeds readily. | libretexts.org |

| Esterification | Acid Anhydride/Acyl Chloride + Tertiary Steroidal Alcohol | N-bromosuccinimide (NBS) | Effective for sterically hindered alcohols; yields 85-95%. | researchgate.net |

| Hydrolysis (Saponification) | Ester + Base (e.g., NaOH) | Aqueous conditions | Cleaves ester bonds to yield the parent alcohol and carboxylate salt. | vanderbilt.edu |

Bioconjugation Approaches in Steroid Chemistry Research

Bioconjugation is a chemical strategy used to link two molecules, where at least one is a biomolecule, via a covalent bond. nih.govthermofisher.com In steroid chemistry, this approach is used to create novel molecular entities by attaching steroids to other pharmacophores, peptides, or carrier molecules. nih.govacs.org This conjugation can enhance properties such as target specificity, stability, and lipophilicity, or combine the therapeutic effects of two different molecules into a single hybrid compound. acs.org The rigid framework of the steroid nucleus makes it an excellent scaffold for designing bioconjugates, as it can penetrate cell membranes effectively. acs.orgresearchgate.net

The formation of a stable, covalent bond is the foundation of bioconjugation. nih.gov The process requires careful selection of reactive functional groups on both the steroid and the molecule to be conjugated, as well as the use of appropriate cross-linking agents. acs.org Common functional groups on proteins and peptides targeted for bioconjugation include primary amines (e.g., the side chain of lysine) and sulfhydryl groups (from cysteine). thermofisher.com

Bioconjugation reactions are designed to proceed under mild conditions to preserve the structure and function of the biological component. nih.gov Various cross-linkers are available, which can be categorized as homobifunctional or heterobifunctional, depending on whether they react with the same or different functional groups. acs.org Zero-length cross-linkers, such as 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), facilitate the direct formation of a covalent bond (e.g., an amide bond) between two molecules without adding any extra atoms. nih.govacs.org The choice of linker is critical and can determine whether the resulting conjugate is cleavable or non-cleavable within the biological system. nih.gov

| Linkage Type | Reactive Groups Involved | Common Reagents/Cross-linkers | Resulting Bond | Reference |

|---|---|---|---|---|

| Amide Bond | Carboxyl group + Primary amine | EDC, DCC (Zero-length cross-linkers) | Amide | nih.govacs.org |

| Amide Bond | NHS-ester + Primary amine | NHS ester-activated crosslinkers | Amide | thermofisher.com |

| Ester Bond | Carboxyl group + Hydroxyl group | Acid chlorides, Anhydrides | Ester (often labile) | acs.org |

| Thioether Bond | Maleimide + Sulfhydryl (thiol) | STM (Steroid-maleimide derivative) | Thioether | nih.gov |

The design of hybrid molecules is a powerful strategy in drug discovery that aims to combine two or more bioactive units into a single chemical entity. mdpi.com This molecular hybridization can lead to compounds with dual modes of action, synergistic effects, or improved pharmacokinetic profiles compared to the individual parent drugs. mdpi.comrsc.org Steroids are frequently used as one of the components in these hybrids due to their favorable biological properties. acs.org

The synthesis of these hybrids involves linking the steroid to another active molecule, such as a nitrogen mustard, coumarin, or a non-steroidal anti-inflammatory drug (NSAID), through a covalent linker. acs.orgmdpi.comacs.org The design process is rational, considering the mechanism of action of each component to achieve a desired therapeutic outcome. nih.gov For example, conjugating steroid hormones with cytotoxic agents has been explored as a method to deliver the cytotoxic payload specifically to hormone-receptor-positive cancer cells. nih.govacs.org Natural products can also serve as inspiration; squalamine, a natural antibiotic, is a conjugate of a bile acid steroid and the polyamine spermidine. nih.govrsc.org

| Steroid Core | Conjugated Moiety | Linker Type | Intended Biological Activity | Reference |

|---|---|---|---|---|

| Estradiol (B170435) | Nitrogen Mustard | Carbamate | Anticancer (targeted DNA alkylation) | nih.gov |

| Androstane Lactam | Phenylacetic acid nitrogen mustard | Labile Ester | Anticancer | nih.govacs.org |

| Dehydroepiandrosterone (DHEA) | 2-OH-Ph moiety | Not specified | Antiviral (Influenza A) | researchgate.net |

| Bile Acid (Cholic Acid type) | Spermidine | Polyamine | Antibiotic (Squalamine analogue) | nih.govrsc.org |

| Coumarin | NSAIDs (e.g., Ibuprofen) | Not specified | Anti-inflammatory (Rheumatoid Arthritis) | acs.org |

Regioselective and Stereoselective Functionalization of the Steroid Nucleus

The steroid nucleus is a complex scaffold with numerous C-H bonds, making the selective introduction of functional groups at a specific position (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity) a significant synthetic challenge. study.com A regioselective reaction favors the formation of one constitutional isomer over others, while a stereoselective reaction favors one stereoisomer over others. quora.comyoutube.com Achieving high selectivity is essential for preparing complex derivatives like this compound, where functional groups must be installed at the C-3, C-5, and C-7 positions with precise stereochemistry (e.g., 3β, 7α).

Advanced synthetic methods have been developed to address this challenge. One powerful approach is the use of enzymes, such as cytochrome P450 monooxygenases. nih.gov Through directed evolution, mutants of these enzymes have been created that can catalyze the hydroxylation of steroids at specific, non-activated positions like C-7 with high regio- and stereoselectivity. nih.gov For instance, P450-BM3 mutants have been reported to hydroxylate various steroids with pronounced C-7 regioselectivity and β-stereoselectivity. nih.gov

Chemical methods for remote functionalization also provide pathways to activate specific C-H bonds. nih.gov These strategies often involve "relay" reactions, where a reactive species is generated from an existing functional group and then reacts intramolecularly at a distant site. nih.govsciencedaily.com For example, the hypohalite reaction can facilitate the insertion of a hydroxyl group five atoms away from an existing alcohol. nih.gov Such methods allow for the modification of the steroid skeleton in ways that are difficult to achieve with traditional synthetic techniques, enabling the synthesis of highly complex and biologically active steroid natural products and their analogues. sciencedaily.comrsc.org

Preclinical Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Conversions of Prasterone and its Metabolites in In Vitro and Animal Systems

The biotransformation of prasterone is a multi-step process involving a cascade of enzymatic reactions that occur in various tissues, including the liver, adrenal glands, and peripheral sites like fat, skin, and the vagina. wikipedia.orgnih.gov

Pathways Governing Conversion to Androgen and Estrogen Precursors

Once bioavailable, prasterone serves as a substrate for a series of steroidogenic enzymes that convert it into key androgenic and estrogenic hormones. fda.govsdsm.info This intracellular conversion allows for tissue-specific production of sex steroids. taylorandfrancis.com

The primary enzymatic steps include:

Conversion to Androstenedione (B190577): The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) oxidizes the 3β-hydroxyl group of prasterone, converting it to androstenedione. wikipedia.org

Conversion to Androstenediol: Conversely, 17β-hydroxysteroid dehydrogenase (17β-HSD) can reduce the 17-keto group of prasterone to form androstenediol. wikipedia.org

These two metabolites, androstenedione and androstenediol, are immediate precursors to more potent sex steroids. sdsm.infodrugbank.com Androstenedione can be converted to testosterone (B1683101) by 17β-HSD or to estrone (B1671321) by the enzyme aromatase. wikipedia.org Testosterone, a potent androgen itself, can be further metabolized to the even more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5α-reductase or converted to estradiol (B170435) by aromatase. wikipedia.orgsdsm.info

Table 1: Key Enzymes and Metabolites in the Prasterone Conversion Pathway

| Precursor | Enzyme | Key Metabolite(s) | Subsequent Metabolite(s) |

|---|---|---|---|

| Prasterone | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Androstenedione | Testosterone, Estrone |

| Prasterone | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androstenediol | Testosterone |

| Androstenedione | 17β-hydroxysteroid dehydrogenase (17β-HSD) | Testosterone | Dihydrotestosterone, Estradiol |

| Androstenedione | Aromatase | Estrone | Estradiol |

| Testosterone | 5α-reductase | Dihydrotestosterone | - |

| Testosterone | Aromatase | Estradiol | - |

Sulfate (B86663) Conjugation and Other Phase II Biotransformation Pathways of Steroids

Phase II biotransformation reactions involve the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. uomus.edu.iqnih.gov For steroids like prasterone, sulfation is a major Phase II pathway. drugbank.com

Sulfate Conjugation: Prasterone is readily and reversibly conjugated with sulfate by sulfotransferase enzymes (SULTs) to form prasterone sulfate (DHEA-S). drugbank.comyoutube.com This sulfated form is the most abundant circulating steroid in the bloodstream and acts as a reservoir, from which active prasterone can be regenerated by sulfatase enzymes. drugbank.com The process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). uomus.edu.iq

Other Phase II pathways relevant to steroid metabolism include:

Glucuronidation: This is another major conjugation reaction where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the steroid, creating a highly water-soluble glucuronide conjugate that can be easily eliminated. youtube.comderangedphysiology.comdrughunter.com

Acetylation: This pathway involves the transfer of an acetyl group from acetyl-coenzyme A, a reaction catalyzed by N-acetyltransferases. youtube.comdrughunter.com

Methylation: Methyltransferases can add a methyl group to the steroid structure. drughunter.com

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) can attach glutathione to reactive steroid metabolites, which is a key detoxification pathway. uomus.edu.iqdrughunter.com

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes in Steroid Metabolism Research

The metabolism of steroids is heavily dependent on a variety of biotransformation enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I reactions. nih.govmdpi.com These enzymes are crucial for the hydroxylation and subsequent modifications of the steroid nucleus. nih.govmdpi.com

In vitro studies using rat and human liver microsomes have demonstrated that prasterone is extensively metabolized, and this process is significantly inhibited by CYP inhibitors, confirming the primary role of these enzymes. nih.gov Specific CYP isoforms have been implicated in prasterone metabolism:

CYP3A Family: This family, particularly CYP3A4 in humans, is important in DHEA metabolism. nih.govnih.gov Studies have shown that inhibitors of CYP3A significantly reduce the formation of prasterone metabolites. nih.gov

Other CYP Isoforms: Research also suggests the participation of CYP1A, CYP2D6, and CYP2E1 in the biotransformation of prasterone in humans. nih.gov

CYP enzymes are responsible for producing hydroxylated metabolites of prasterone, such as 16α-hydroxy-DHEA and 7α-hydroxy-DHEA. nih.gov Beyond the CYP superfamily, other enzymes are indispensable for steroid biotransformation, as detailed in section 3.1.1, including hydroxysteroid dehydrogenases (HSDs), reductases, and aromatase. fda.govsdsm.infonih.gov Research into these enzymes is fundamental for understanding steroid hormone homeostasis and the mechanism of action of steroid-based therapeutics. nih.govnih.gov

Interplay with Central Metabolic Pathways, including Acetyl-CoA Metabolism, in Cellular Contexts

The biotransformation of steroids like prasterone is intrinsically linked to the cell's central metabolic state. Acetyl-coenzyme A (Acetyl-CoA) is a critical metabolic intermediate that sits (B43327) at the crossroads of carbohydrate, fat, and protein metabolism, and it plays both direct and indirect roles in steroid pathways. nih.govfrontiersin.orgnih.gov

Precursor for Steroidogenesis: The entire steroid backbone is synthesized from acetyl-CoA through the mevalonate (B85504) pathway, which produces cholesterol, the ultimate precursor for all steroid hormones, including prasterone. drugbank.comresearchgate.net

Source for Acetylation: In Phase II metabolism, acetyl-CoA is the direct donor of the acetyl group for acetylation reactions, which can modify the activity and clearance of steroid metabolites. youtube.comnih.gov

Energy and Cofactor Supply: The metabolism of nutrients, which generates acetyl-CoA to fuel the tricarboxylic acid (TCA) cycle, is essential for producing the energy (ATP) and reducing equivalents (e.g., NADPH) required by biotransformation enzymes. nih.gov Cytochrome P450 enzymes, for instance, are dependent on NADPH as a cofactor to carry out their oxidative reactions. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Prasterone | Dehydroepiandrosterone (DHEA) |

| Androstenedione | - |

| Androstenediol | - |

| Testosterone | - |

| Dihydrotestosterone | DHT |

| Estrone | E1 |

| Estradiol | E2 |

| Prasterone sulfate | Dehydroepiandrosterone sulfate (DHEA-S) |

| 16α-hydroxy-DHEA | - |

| 7α-hydroxy-DHEA | - |

| Cholesterol | - |

| Acetyl-coenzyme A | Acetyl-CoA |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Impact of Steroidal Core and Substituent Modifications on Biological Activity Profiles

The prasterone molecule itself is a C19 steroid, and its tetracyclic core structure is a common scaffold for a wide range of biologically active molecules. Modifications to this core, or to the functional groups attached to it, can dramatically alter the compound's biological activity. Prasterone serves as a prohormone, being converted in various tissues to androgens and estrogens. Therefore, any modification to its structure could influence this conversion and, consequently, its downstream effects.

Modifications at the 17-position of the D-ring of DHEA have also been extensively explored. The introduction of various substituents can lead to compounds with a range of activities, including anticancer and neuroprotective effects. The nature and size of the substituent at C-17 are critical in determining the interaction with specific enzymes and receptors.

To illustrate the impact of such modifications, the following table summarizes the observed effects of different substituents on the prasterone core based on findings from various studies on DHEA analogs.

| Modification Site | Type of Modification | Observed Impact on Biological Activity |

| C3 | Esterification (e.g., Acetylation) | Can act as a prodrug, potentially improving pharmacokinetics. |

| C17 | Introduction of bulky groups | Can modulate anticancer and neuroprotective activities. |

| Steroidal Core | General Modifications | Can alter the conversion to downstream androgens and estrogens. |

Influence of the Acetyl and Benzoyloxy Moieties on Receptor Affinity, Enzyme Inhibition, and Cellular Response

The acetyl and benzoyloxy groups of Acetyl benzoyloxy prasterone are expected to significantly influence its interaction with biological targets. Ester groups can affect a molecule's lipophilicity, which in turn can impact its ability to cross cell membranes and its affinity for the binding pockets of receptors and enzymes.

Receptor Affinity: Prasterone itself has a low affinity for androgen and estrogen receptors. Its biological effects are largely mediated through its conversion to more potent androgens and estrogens. The presence of the acetyl and benzoyloxy esters would likely further reduce the direct binding affinity of this compound to these nuclear receptors. Instead, these ester groups may serve to protect the core molecule from rapid metabolism, allowing it to reach target tissues where the esters can be cleaved by esterase enzymes to release the active prasterone or a modified active metabolite.

Enzyme Inhibition: Prasterone and its derivatives are known to interact with various enzymes involved in steroid metabolism. For example, aromatase is a key enzyme in the synthesis of estrogens. While there is no direct evidence, the bulky benzoyloxy group at the 17-position of this compound could potentially influence its interaction with the active site of enzymes like aromatase, either as a substrate or an inhibitor.

The cellular response to this compound would be a composite of the effects of the parent molecule and its metabolites. The rate of hydrolysis of the acetyl and benzoyloxy esters in different tissues would be a critical factor in determining the local concentration of active compounds and thus the tissue-specific cellular response.

The following table outlines the potential influences of the acetyl and benzoyloxy moieties on the biological interactions of this compound.

| Functional Moiety | Potential Influence on Receptor Affinity | Potential Influence on Enzyme Inhibition | Potential Influence on Cellular Response |

| Acetyl Group | Likely reduces direct binding to nuclear receptors; may facilitate transport as a prodrug. | May alter substrate specificity for metabolic enzymes. | Modulates the release of the active form, influencing tissue-specific responses. |

| Benzoyloxy Group | Bulky nature could sterically hinder binding to some receptors. | Could potentially act as an inhibitor or modulator of steroidogenic enzymes. | The release of benzoic acid upon hydrolysis could have localized cellular effects. |

Conformational Analysis and its Role in Ligand-Target Recognition and Functional Selectivity

The orientation of the substituents (axial vs. equatorial) on the steroid's A and D rings can have a profound impact on biological activity. For instance, the stereochemistry at the C3 position is known to be critical for the activity of many steroids. The addition of the acetyl and benzoyloxy esters to the prasterone backbone will introduce additional rotational bonds, which could allow for different conformational isomers to exist.

The specific conformation adopted by this compound upon binding to a target protein would be critical for its functional selectivity. A particular conformation might favor binding to one type of receptor or enzyme over another. While detailed conformational analysis of this compound is not available, computational modeling techniques could be employed to predict the preferred low-energy conformations of the molecule and how these might interact with the binding sites of relevant biological targets.

The functional selectivity of a steroid derivative is its ability to elicit a specific subset of the responses of the parent hormone. This can be achieved through differential binding to various receptor subtypes or by modulating the interaction with co-regulatory proteins. The unique conformational properties imparted by the acetyl and benzoyloxy groups could potentially lead to a distinct profile of functional selectivity for this compound compared to the parent prasterone molecule.

The table below summarizes key aspects of the conformational analysis of this compound and its implications.

| Structural Feature | Conformational Consideration | Potential Role in Ligand-Target Recognition | Potential Role in Functional Selectivity |

| Steroidal Core | Relatively rigid tetracyclic structure. | Provides the fundamental scaffold for interaction with steroid binding sites. | The overall shape dictates the initial recognition by target proteins. |

| Acetyl Group at C3 | Adds rotational freedom and can influence local conformation. | May orient the molecule within a binding pocket for optimal interaction. | Could favor binding to specific receptor subtypes or co-regulators. |

| Benzoyloxy Group at C17 | Bulky group that can significantly alter the shape of the D-ring region. | Steric hindrance or favorable interactions with the binding site can determine affinity. | May induce a unique receptor conformation, leading to a specific downstream signaling cascade. |

Cellular and Biochemical Mechanisms of Action in Vitro and Preclinical in Vivo

Modulation of Cellular Proliferation and Apoptosis Pathways

Prasterone and its derivatives have demonstrated significant effects on the fundamental cellular processes of proliferation and apoptosis, which are often dysregulated in cancer. nih.govfrontiersin.org These compounds can influence the growth and survival of cancer cells through various mechanisms.

Derivatives of prasterone have been shown to exhibit antiproliferative activity against a range of cancer cell lines. For instance, dehydroepiandrosterone-17-hydrazone derivatives displayed notable antiproliferative effects on HeLa (human cervical carcinoma), HT-29 (human colon carcinoma), Bel 7404 (human liver carcinoma), and SGC 7901 (human gastric carcinoma) cells. nih.gov Similarly, isatin-DHEA conjugates showed significant inhibitory activities against these cell lines. nih.gov

In head and neck squamous cell carcinoma (HNSCC) cells, DHEA was found to reduce cell viability and suppress the formation of spheres, which is a characteristic of cancer stem-like cells. frontiersin.org Furthermore, in colorectal cancer (CRC) cells, DHEA has been shown to cause cell death and cell cycle arrest in a manner that is independent of the p53 gene status, which is often mutated in advanced CRC. frontiersin.org

Table 1: Antiproliferative Effects of Prasterone Derivatives on Various Cancer Cell Lines

| Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Dehydroepiandrosterone-17-hydrazone | HeLa, HT-29, Bel 7404, SGC 7901 | Notable antiproliferative activity | nih.gov |

| Isatin-DHEA conjugates | HeLa, HT-29, Bel 7404, SGC 7901 | Significantly better inhibitory activities compared to 5-FU | nih.gov |

| DHEA | HNSCC cells | Reduced cell viability and sphere formation | frontiersin.org |

| DHEA | Colorectal cancer cells (p53 wild-type and mutant) | Causes cell death and cell cycle arrest | frontiersin.org |

The cytotoxic effects of prasterone derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.gov For example, a dehydroepiandrosterone quinoline-4-methanylidenehydrazone derivative was identified as a potent inducer of apoptosis in HeLa and Bel-7404 cells. nih.gov In lung adenocarcinoma cells, DHEA promotes apoptosis by down-regulating mitochondrial dynamics. jcancer.org

Furthermore, DHEA has been observed to induce cell cycle arrest. frontiersin.org In colorectal cancer cells, it leads to an arrest in a dose- and time-dependent manner. frontiersin.org This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The induction of apoptosis and inhibition of cell proliferation are key mechanisms underlying the anticancer potential of these compounds. nih.gov

Exploration of Antioxidant Mechanisms in Cellular Environments

Prasterone is believed to possess antioxidant properties that may contribute to its protective effects against cancer. bioscientifica.comnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to DNA damage and contribute to cancer development. nih.gov

Studies have suggested that DHEA may exert its antioxidant effects through various mechanisms. It has been shown to have a protective effect against oxidative DNA damage in pancreatic cancer. nih.gov One proposed mechanism for DHEA's chemopreventive and anti-proliferative effects is the depletion of NADPH and ribose-5-phosphate due to the inhibition of glucose-6-phosphate dehydrogenase activity. nih.gov This can interfere with cellular processes that generate ROS. However, it is also noted that DHEA treatment can have a dual effect, being either pro-oxidant or antioxidant depending on the dosage and tissue concentration. nih.gov

Influence on Gene Expression and Intracellular Signaling Cascades

Prasterone and its derivatives can modulate various gene expression profiles and intracellular signaling pathways involved in cancer progression.

In estrogen-dependent MCF-7 breast cancer cells, DHEA stimulates cell proliferation and estrogen-dependent gene expression after being converted to estradiol (B170435). nih.gov This indicates that its effects can be mediated through hormonal signaling pathways. In corticotroph tumor cells, DHEA has been found to inhibit the transcription of the POMC gene and NF-κB-mediated transcription, a key pathway in inflammation and cancer. bioscientifica.com

Furthermore, DHEA has been shown to suppress the expression of survivin, an inhibitor of apoptosis protein, thereby promoting cell death in tumor cells. bioscientifica.com In head and neck cancer stem-like cells, DHEA was found to downregulate the WNT signaling pathway, which is crucial for stem cell self-renewal and is often dysregulated in cancer. frontiersin.org

Prasterone can influence cellular metabolism, which is often reprogrammed in cancer cells to support their rapid growth and proliferation. One of the key mechanisms of DHEA is the non-competitive inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a critical enzyme in the pentose phosphate pathway. northwestern.edu This inhibition can lead to a depletion of NADPH, which is essential for various biosynthetic reactions and for regenerating the antioxidant glutathione (B108866). nih.gov

Additionally, DHEA has been shown to suppress the cholesterol biosynthetic pathway by inhibiting HMG-CoA reductase. nih.gov Cancer cells often have an increased demand for cholesterol for membrane synthesis. By interfering with these metabolic pathways, prasterone and its derivatives can potentially starve cancer cells of the necessary building blocks for growth. In colorectal cancer, DHEA induces endoplasmic reticulum (ER) stress, which can trigger autophagy and subsequently apoptosis. frontiersin.org

Table 2: Impact of DHEA on Cellular Metabolic Pathways

| Metabolic Pathway | Effect of DHEA | Downstream Consequence | Reference |

|---|---|---|---|

| Pentose Phosphate Pathway | Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH) | Depletion of NADPH and ribose-5-phosphate | nih.govnorthwestern.edu |

| Cholesterol Biosynthesis | Inhibition of HMG-CoA Reductase | Suppression of cholesterol production | nih.gov |

| Endoplasmic Reticulum Stress | Induction of ER stress | Triggers autophagy and apoptosis | frontiersin.org |

Advanced Computational and Theoretical Research Methodologies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No studies detailing molecular docking or molecular dynamics simulations involving Acetyl benzoyloxy prasterone were identified. Such research would typically involve simulating the interaction of this compound with specific biological targets at a molecular level to predict binding affinities and mechanisms of action. The absence of this data means that there is no computational information on its potential protein targets or its behavior within a biological system from a simulation perspective.

In Silico Screening and Rational Drug Design Approaches

There is no evidence of this compound being a subject of in silico screening campaigns or rational drug design programs. These computational techniques are employed to identify novel drug candidates or to optimize existing ones. The lack of literature in this area suggests that either this compound has not been a focus of such discovery efforts, or the results of any such studies have not been published in the public domain.

Analytical Methodologies in Preclinical Research and Development

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification in Biological Matrices

The characterization and quantification of "Acetyl benzoyloxy prasterone" and its metabolites in complex biological matrices such as plasma, serum, and tissues rely on a combination of powerful spectroscopic and chromatographic techniques. These methods provide the sensitivity and selectivity required for preclinical research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for the quantification of steroids and their derivatives in biological fluids. unipi.itnih.govnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low concentrations of the analyte. unipi.itnih.gov For a compound like "this compound," the method would involve an initial extraction from the biological matrix, often through liquid-liquid extraction or solid-phase extraction, to remove interfering substances. nih.govnih.gov The extract is then injected into a high-performance liquid chromatography (HPLC) system, which separates the parent compound from its metabolites based on their physicochemical properties. unipi.itnih.gov The separated components are then introduced into a tandem mass spectrometer, which ionizes the molecules and fragments them in a specific manner, allowing for unambiguous identification and quantification. unipi.itnih.gov Methods for the simultaneous quantification of multiple steroids, including DHEA, in human plasma have been developed, demonstrating the capability of this technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for steroid analysis, often used for comprehensive steroid profiling. nih.govmdpi.comnih.gov Due to the low volatility of steroids, a derivatization step is typically required to make them suitable for gas chromatography. nih.govnih.gov For "this compound," this might involve the removal of the acetyl and benzoyloxy groups, followed by derivatization of the core prasterone molecule. GC-MS provides excellent chromatographic resolution, which is crucial for separating isomeric steroid metabolites. mdpi.comresearchgate.net The mass spectra generated by GC-MS provide detailed structural information, aiding in the identification of metabolites. nih.gov GC-MS has been successfully employed to quantify DHEA and its fatty acyl esters in human serum and adipose tissue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of new chemical entities and their metabolites. nih.govrsc.org High-field ¹H and ¹³C NMR can provide detailed information about the molecular structure of "this compound," confirming the positions of the acetyl and benzoyloxy groups on the prasterone backbone. nih.govmdpi.comresearchgate.net While not typically used for quantification in biological matrices due to its lower sensitivity compared to mass spectrometry, NMR is critical during the drug discovery and development process for absolute structure confirmation of the parent drug and any isolated metabolites. nih.gov

| Technique | Primary Use in Preclinical Research | Sample Preparation | Key Advantages |

|---|---|---|---|

| LC-MS/MS | Quantification in biological matrices (plasma, serum, tissue) | Liquid-liquid or solid-phase extraction | High sensitivity and specificity |

| GC-MS | Comprehensive steroid profiling and metabolite identification | Extraction, hydrolysis, and derivatization | High chromatographic resolution for isomers |

| NMR Spectroscopy | Structural elucidation of the compound and its metabolites | Purification of the analyte | Provides detailed structural information |

Development and Application of Biosensor Systems for Ligand Binding and Enzyme Activity Assays

Biosensors offer a promising approach for studying the interactions of "this compound" with its biological targets and for assessing its influence on enzyme activity. These analytical devices convert a biological response into a measurable signal.

Biosensors for Ligand Binding: The development of biosensors for steroid hormones is an active area of research. neliti.comnih.govconfex.com These systems can be used to investigate the binding affinity of "this compound" or its active metabolites to specific receptors, such as androgen and estrogen receptors. nih.gov Electrochemical biosensors, for instance, can be fabricated with immobilized receptors or antibodies specific to the steroid. nih.govconfex.com When the steroid binds to the receptor, it causes a change in the electrochemical properties of the sensor surface, which can be measured. neliti.com Molecularly imprinted polymers (MIPs) can also be used to create synthetic receptors with high affinity and selectivity for the target molecule, forming the basis for highly specific biosensors. researchgate.net

Enzyme Activity Assays: "this compound" is likely subject to metabolism by various enzymes in the body, such as esterases that would cleave the acetyl and benzoyloxy groups, and cytochrome P450 enzymes that could hydroxylate the steroid core. nih.govbioscientifica.com Enzyme activity assays are crucial to understand the metabolic fate of the compound. These assays typically involve incubating the compound with specific enzymes or cellular fractions (like liver microsomes) and then measuring the rate of disappearance of the parent compound or the appearance of metabolites. nih.gov The analytical techniques described in the previous section, particularly LC-MS/MS, are often used to quantify the substrates and products in these assays. Furthermore, biosensors can be designed to detect the activity of specific enzymes involved in steroid metabolism. For example, a biosensor could be developed to measure the activity of sulfotransferases, which are known to sulfate (B86663) DHEA. nih.govresearchgate.net

| Application | Biosensor Principle | Information Gained |

|---|---|---|

| Ligand Binding Assays | Immobilized receptors or antibodies detect binding of the steroid, causing a measurable signal change (e.g., electrochemical, optical). | Binding affinity and specificity of "this compound" to its target receptors. |

| Enzyme Activity Assays | Detects the consumption of a substrate or the production of a product from an enzymatic reaction involving the steroid. | Rate of metabolism of "this compound" by specific enzymes and identification of metabolic pathways. |

Emerging Research Directions and Future Perspectives in Steroid Conjugate Science

Exploration of Novel Bioconjugate Architectures and Their Therapeutic Potential

The development of novel bioconjugate architectures represents a significant frontier in medicinal chemistry, aiming to improve the therapeutic index of parent compounds. For steroids like prasterone and its derivatives, conjugation with other molecules can modulate pharmacokinetic properties, enhance target specificity, and introduce new biological activities.

While specific research on bioconjugates of Acetyl benzoyloxy prasterone is not extensively documented in publicly available scientific literature, the broader field of steroid bioconjugation provides a framework for its potential applications. Prasterone (also known as dehydroepiandrosterone or DHEA), the parent compound of this compound, has been explored in various conjugation strategies. wikipedia.org These often involve linking the steroid to cytotoxic agents, amino acids, or other targeting moieties to create novel therapeutic entities, particularly in the realm of oncology. nih.gov

The addition of acetyl and benzoyloxy groups to the prasterone backbone, as in this compound, modifies its lipophilicity and potential for metabolic transformation. These ester functionalities could serve as handles for further conjugation or as pro-drug moieties that are cleaved in specific physiological environments to release an active form of the steroid. The therapeutic potential of such bioconjugates would be contingent on the nature of the linked molecule and the stability of the conjugate in biological systems.

Table 1: Potential Bioconjugation Strategies for Steroid Derivatives

| Conjugation Partner | Potential Therapeutic Application | Rationale |

| Chemotherapeutic Agents | Targeted Cancer Therapy | Steroid moiety can target hormone-receptor-positive cancers. |

| Peptides/Antibodies | Targeted Drug Delivery | Enhances specificity for particular cell types or tissues. |

| Permeability Enhancers | Improved Bioavailability | Facilitates transport across biological membranes. |

| Fluorescent Dyes | Diagnostic Imaging | Enables visualization and tracking of the steroid conjugate in vivo. |

Further Mechanistic Elucidation of Uncharacterized Biological Activities

The biological activities of this compound remain largely uncharacterized in the scientific literature. However, the known pharmacology of its parent compound, prasterone, offers a starting point for investigation. Prasterone is a prohormone that can be converted in peripheral tissues to androgens and estrogens. wikipedia.org This intracrine metabolism allows for localized hormonal effects without significantly altering systemic hormone levels. hcpintrarosa.com

Future research should focus on several key areas to elucidate the mechanism of action of this compound:

Enzymatic Hydrolysis: Identifying the specific esterases responsible for the cleavage of the acetyl and benzoyloxy groups and determining the kinetics of this process in various tissues.

Receptor Binding Affinity: Assessing the binding affinity of the intact molecule and its metabolites to androgen, estrogen, and other steroid receptors.

Downstream Signaling Pathways: Investigating the effects of this compound on gene expression and cellular signaling cascades downstream of steroid hormone receptors.

Integration of Multi-Omics Data for Comprehensive Systems-Level Pathway Analysis

A systems-level understanding of the biological effects of this compound requires the integration of multiple "omics" datasets. This approach, which includes genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound.

While multi-omics studies specifically focused on this compound are not currently available, the application of these technologies to the broader field of steroid research is well-established. For instance, transcriptomics can reveal changes in gene expression patterns in response to steroid treatment, while metabolomics can identify alterations in metabolic pathways. nih.gov

A comprehensive systems-level pathway analysis for this compound would involve:

Treating relevant cell lines or animal models with the compound.

Generating multi-omics data from these samples.

Utilizing bioinformatics tools to integrate the different data types and identify perturbed biological pathways and networks.

This approach could uncover novel mechanisms of action, identify potential biomarkers of response or toxicity, and provide a rational basis for the development of future therapeutic applications.

Table 2: Application of Multi-Omics in Steroid Research

| Omics Technology | Information Gained | Potential Application for this compound |

| Genomics | Identification of genetic variations influencing drug response. | Predicting patient response to treatment. |

| Transcriptomics | Analysis of gene expression changes. | Understanding the molecular mechanisms of action. |

| Proteomics | Study of protein expression and post-translational modifications. | Identifying protein targets and signaling pathways. |

| Metabolomics | Characterization of metabolic profiles. | Assessing the impact on cellular metabolism and identifying biomarkers. |

Q & A

Q. How are placebos formulated for intravaginal prasterone trials to ensure blinding integrity?

- Methodological Answer: Placebos match active drug in appearance, viscosity, and pH using inert excipients (e.g., methylcellulose gel). Blinding success is validated via post-trial questionnaires, with <5% of participants/physicians correctly guessing treatment allocation .

Q. What controls are essential in preclinical studies assessing prasterone’s androgenic potential?

- Methodological Answer: Include positive controls (testosterone propionate) and negative controls (vehicle-only) in Hershberger assays. Measure seminal vesicle/levator ani weights in rodents, ensuring doses remain below thresholds for virilization (e.g., <10% increase vs. controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.